D,L-Mevalonic Acid Lactone-d3

Übersicht

Beschreibung

D,L-Mevalonic Acid Lactone-d3 is a deuterated form of D,L-Mevalonic Acid Lactone, a compound that plays a crucial role in the biosynthesis of terpenes and steroids. This compound is often used as a stable isotope-labeled standard in various biochemical and pharmaceutical research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: D,L-Mevalonic Acid Lactone-d3 can be synthesized through several methods. One common approach involves the desymmetrization of a meso-dialdehyde intermediate. This process typically involves multiple steps, starting from cyclopentadiene . The preparation of the meso-dialdehyde intermediate involves reactions such as oxidation and reduction, followed by cyclization to form the lactone ring .

Industrial Production Methods: Industrial production of this compound often involves the use of chiral pool materials and enzymatic synthesis. These methods aim to achieve high enantiomeric purity and yield. The use of chiral sulfoxides, 1,3-oxathianes, and axially dissymmetric binaphthyldiamines are some of the advanced methodologies employed in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: D,L-Mevalonic Acid Lactone-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into different biologically active compounds.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure high yield and purity .

Major Products Formed: The major products formed from the reactions of this compound include isopentenyl pyrophosphate and dimethylallyl pyrophosphate. These compounds are key intermediates in the biosynthesis of terpenes and steroids .

Wissenschaftliche Forschungsanwendungen

D,L-Mevalonic Acid Lactone-d3 has a wide range of scientific research applications. In chemistry, it is used as a stable isotope-labeled standard for mass spectrometry and nuclear magnetic resonance studies. In biology, it serves as a precursor in the biosynthesis of various isoprenoids, which are essential for cell signaling and growth .

In medicine, this compound is used to study the effects of statins, which inhibit the enzyme HMG-CoA reductase, thereby reducing cholesterol levels. It is also used in the development of drugs targeting the mevalonate pathway . In the industry, this compound is employed in the production of various terpenoids and steroids, which have applications in pharmaceuticals, cosmetics, and food additives .

Wirkmechanismus

D,L-Mevalonic Acid Lactone-d3 exerts its effects by acting as a precursor in the mevalonate pathway. This pathway is responsible for the biosynthesis of terpenes and steroids. The compound is converted into mevalonate, which is then phosphorylated to form isopentenyl pyrophosphate and dimethylallyl pyrophosphate. These intermediates are crucial for the synthesis of various isoprenoids .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to D,L-Mevalonic Acid Lactone-d3 include:

- Mevalonic Acid

- Mevalonolactone

- β-Hydroxy-β-methyl-δ-valerolactone

- (±)-3-Hydroxy-3-methyl δ-valerolactone

Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in isotope-labeled studies. This labeling allows for precise tracking and analysis in biochemical and pharmaceutical research, providing insights that are not possible with non-labeled compounds .

Biologische Aktivität

D,L-Mevalonic Acid Lactone-d3 is a deuterated derivative of D,L-Mevalonic Acid Lactone, primarily utilized in biochemical research. This compound plays a significant role in the mevalonate pathway, which is crucial for synthesizing various biomolecules, including cholesterol and isoprenoids. The deuterium labeling enhances its utility in metabolic studies, allowing researchers to trace its biological activity and interactions within metabolic pathways.

- Molecular Formula : CHDO

- Molecular Weight : Approximately 133.16 g/mol

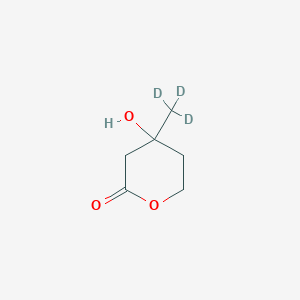

- Structure : Features a five-membered lactone ring, critical for its biological reactivity and interactions.

This compound acts primarily as a precursor in the mevalonate pathway, which is essential for:

- Cholesterol Synthesis : It contributes to the biosynthesis of cholesterol, a vital component of cell membranes.

- Isoprenoid Production : This pathway also leads to the formation of isoprenoids, which are important for various cellular functions including signaling and growth.

Biochemical Pathways

The mevalonate pathway involves several key steps:

- Conversion to Mevalonic Acid : this compound is converted into mevalonic acid in vivo.

- Synthesis of Biomolecules : This compound participates in the synthesis of cholesterol and other sterols, influencing cellular integrity and function.

Biological Effects

Research indicates that this compound has several notable biological effects:

- Cellular Metabolism : It influences cellular metabolism by impacting gene expression and cell signaling pathways.

- Mitochondrial Function : Studies show that it can induce mitochondrial swelling, decrease mitochondrial membrane potential (), and reduce NAD(P)H content in brain mitochondria .

- Oxidative Stress : Increased production of malondialdehyde (MDA) has been observed, indicating potential oxidative stress effects.

Case Studies

- Statin Interaction Studies : this compound has been used to study the effects of statins on cholesterol synthesis. Statins inhibit HMG-CoA reductase, thereby affecting the mevalonate pathway and cholesterol levels.

- Metabolic Tracking : The deuterium labeling allows for precise tracking of metabolic pathways involving mevalonate derivatives, enhancing understanding of their roles in various biological processes.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHDO |

| Molecular Weight | 133.16 g/mol |

| Role in Metabolism | Precursor for cholesterol |

| Biological Effects | Mitochondrial dysfunction |

| Biological Activity | Effects Observed |

|---|---|

| Cholesterol Synthesis | Key precursor |

| Mitochondrial Function | Decreased membrane potential |

| Oxidative Stress | Increased MDA production |

Future Directions

The continued exploration of this compound's role in metabolic pathways may lead to new insights into:

- Drug Development : As a tool for studying drug interactions within the mevalonate pathway.

- Therapeutic Applications : Potential applications in treating conditions associated with dysregulated cholesterol metabolism.

Eigenschaften

IUPAC Name |

4-hydroxy-4-(trideuteriomethyl)oxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVXNLLUYHCIIH-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1(CCOC(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20487213 | |

| Record name | D,L-Mevalonic Acid Lactone-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20487213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61219-76-9 | |

| Record name | D,L-Mevalonic Acid Lactone-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20487213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.